molecular formula C6H3ClFNO2 B1582716 4-Chloro-2-fluoronitrobenzene CAS No. 700-37-8

4-Chloro-2-fluoronitrobenzene

Cat. No.: B1582716
CAS No.: 700-37-8
M. Wt: 175.54 g/mol
InChI Key: PTCPUGKKWNMITF-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoronitrobenzene is an organic compound with the molecular formula C6H3ClFNO2. It is a derivative of nitrobenzene, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoronitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as potassium fluoride and phenoxide are used under basic conditions.

    Reduction: Hydrogen gas with a metal catalyst like palladium or iron-based catalysts.

    Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl ethers.

    Reduction: Formation of 4-chloro-2-fluoroaniline.

    Electrophilic Aromatic Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-Chloro-2-fluoronitrobenzene is used in scientific research for:

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-1-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the aromatic ring more reactive towards nucleophiles. The chlorine and fluorine atoms also influence the reactivity and orientation of substitution reactions on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoronitrobenzene: Similar structure but different substitution pattern.

    2-Chloro-1-fluoro-4-nitrobenzene: Another isomer with different reactivity.

    1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Contains a methoxy group instead of a hydrogen atom.

Uniqueness

4-Chloro-2-fluoronitrobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it valuable in targeted chemical syntheses and industrial applications .

Properties

IUPAC Name

4-chloro-2-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCPUGKKWNMITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220260
Record name 4-Chloro-2-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-37-8
Record name 4-Chloro-2-fluoro-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-1-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-fluoro-1-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-chloro-2-fluoronitrobenzene considered a useful compound in organic synthesis?

A: this compound serves as a valuable building block for synthesizing more complex molecules. The presence of the nitro group, chlorine, and fluorine atoms allows for diverse chemical transformations. [, ] Specifically, it's a key precursor to intermediates like methyl 5-amino-2-chloro-4-fluorophenylthioacetate, utilized in the production of pesticides, including the herbicide Fluthiacet-methyl. []

Q2: What are the advantages of the new synthesis approach for this compound described in the research?

A: The new approach utilizes a more readily available starting material, 3-chloroaniline, and proceeds through a sequence involving acetylation, nitration, deprotection, and a Schiemann reaction. [] This method offers an alternative to the more expensive and potentially challenging synthesis using this compound directly. [] Additionally, another study highlights the use of bis(4-amino-2-chlorophenyl) disulfide as a starting material, achieving a yield of 65-75% for the synthesis of a key intermediate, bis(2-chloro-4-fluorophenyl) disulfide. [] This approach demonstrates a different route with the potential for improved cost-effectiveness and efficiency.

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